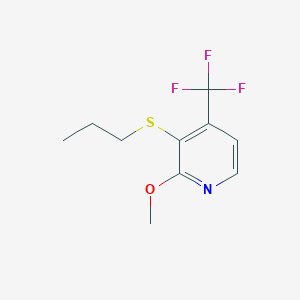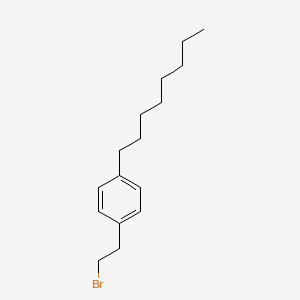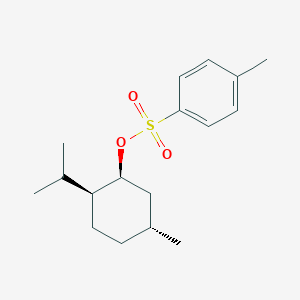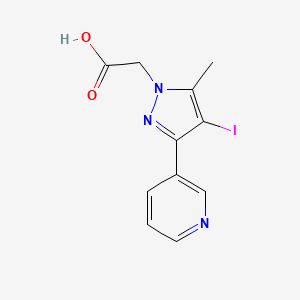![molecular formula C11H21N3O2 B13427221 (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)
(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves multiple steps. One of the primary methods includes the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the complexity of the chemical synthesis of spirocyclic structures. The six-step route proposed by researchers using the olefin metathesis reaction on a Grubbs catalyst is complex and expensive to reproduce . Therefore, more efficient and cost-effective methods are being explored.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and sulfuric acid for cyclization reactions . The reaction conditions often involve moderate to high temperatures and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic derivatives, which exhibit high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves its interaction with specific molecular targets. One of the primary targets is the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound inhibits the function of this protein, leading to the disruption of bacterial cell wall synthesis and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic derivatives such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and its fluorinated analogs .
Uniqueness
What sets (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide apart is its high activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Additionally, its unique structural features provide a combination of flexibility and limited degrees of freedom, making it a privileged structure in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13) |
Clave InChI |
BKDCPJLAVSAYTO-UHFFFAOYSA-N |
SMILES isomérico |
C1CCOC2(C1)CCN(CC2)C/C(=N/O)/N |
SMILES canónico |
C1CCOC2(C1)CCN(CC2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


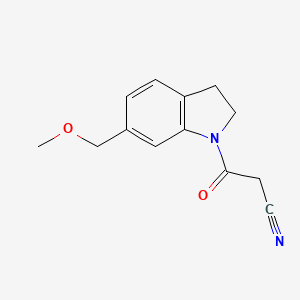
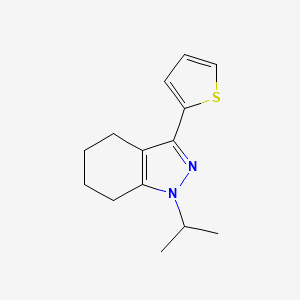
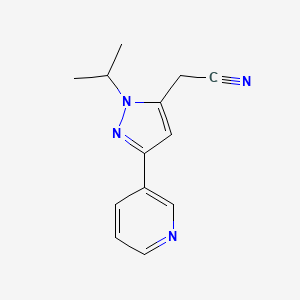

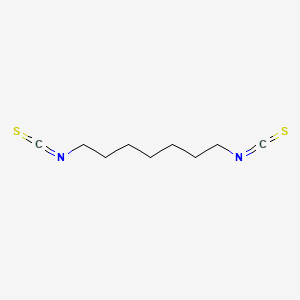
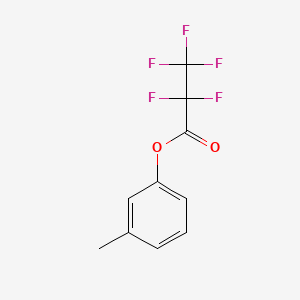
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
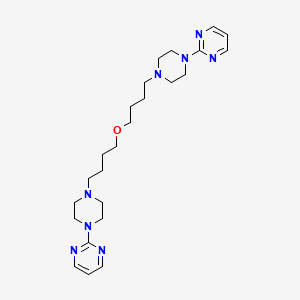
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
